molecular formula C₃₉H₄₅IN₂O₆ B1141338 Dimethyltubocurarine Iodide CAS No. 36653-49-3

Dimethyltubocurarine Iodide

Cat. No.: B1141338
CAS No.: 36653-49-3
M. Wt: 764.69
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyltubocurarine Iodide, also known pharmacologically as Metocurine Iodide, is a benzylisoquinolinium competitive neuromuscular blocking agent . It is a semisynthetic derivative of tubocurarine, specifically the dimethylether, and is classified as an antidepolarizing or nondepolarizing neuromuscular blocker . Its primary research value lies in its mechanism of action, where it antagonizes the neurotransmitter acetylcholine by binding competitively to nicotinic cholinergic receptor sites on the motor end-plate . This action makes it a valuable tool in pharmacological and physiological studies aimed at understanding neuromuscular transmission and the effects of competitive antagonists on skeletal muscle function . Historically, it was used in clinical settings as an anesthesia adjunct to induce skeletal muscle relaxation during surgical procedures and to reduce the intensity of muscle contractions in convulsive therapy . Researchers should note that this compound has a moderate risk of inducing histamine release and possesses some ganglion blocking activity . The effects of this compound can be reversed by acetylcholinesterase inhibitors such as neostigmine and edrophonium . This product is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRILZUBJODJELN-LBYXUWKHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36653-49-3
Record name Dimethyltubocurarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLTUBOCURARINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Early Methylation Techniques (1950s)

Initial synthesis involved direct methylation of tubocurarine isolated from Chondrodendron tomentosum or Strychnos toxifera. Key steps included:

  • Alkaloid Extraction : Tubocurarine was extracted using ethanol-acetic acid mixtures, followed by precipitation with ammonia.

  • Methylation : Reacting tubocurarine with methyl iodide (CH₃I) in methanol under reflux (60–70°C for 12–24 hours).

  • Purification : Crystallization from ethanol-water mixtures yielded this compound with ~40% efficiency.

Limitations : Low yields due to incomplete methylation and side reactions at hydroxyl groups.

Modern Synthetic Approaches

Selective Methylation Using Phase-Transfer Catalysts

Contemporary methods employ phase-transfer catalysts (PTCs) to enhance reaction specificity:

Reagents :

  • Tubocurarine chloride (1 eq)

  • Methyl iodide (3 eq)

  • Tetrabutylammonium bromide (PTC, 0.1 eq)

  • Potassium bicarbonate (KHCO₃, 2 eq)

  • Solvent: Dichloromethane (DCM)-water biphasic system.

Procedure :

  • Dissolve tubocurarine chloride and KHCO₃ in water.

  • Add CH₃I and PTC in DCM.

  • Stir vigorously at 50°C for 6 hours.

  • Separate organic layer, evaporate, and recrystallize from ethanol.

Yield : 68–72%.

Advantages : Reduced side reactions and shorter reaction times.

Solid-Phase Synthesis for Isotopically Labeled Derivatives

For research applications, solid-phase peptide synthesis (SPPS) techniques are adapted:

Steps :

  • Resin Functionalization : Use Rink amide resin (loading: 0.67 mmol/g).

  • Sequential Amino Acid Coupling : Fmoc-protected intermediates with DIC/OxymaPure activation.

  • On-Resin Quaternization : Treat with CH₃I/KHCO₃ in methanol at 70°C for 3 hours.

  • Cleavage and Purification : Trifluoroacetic acid (TFA) cleavage, followed by RP-HPLC.

Purity : >95% by HPLC.

Industrial-Scale Production

Reaction Optimization for Manufacturing

Industrial protocols prioritize cost-effectiveness and scalability:

ParameterLaboratory ScaleIndustrial Scale
Temperature50–70°C80–100°C
PressureAtmospheric2–3 bar
Methyl iodide excess3 eq1.5 eq
CatalystPTC (0.1 eq)Recyclable ionic liquids
Yield68–72%85–88%

Key Modifications :

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes.

  • Solvent Recovery Systems : DCM and methanol are recycled, lowering costs.

Crystallization and Polymorphism Control

Post-synthesis crystallization is critical for pharmaceutical-grade material:

Conditions :

  • Solvent: Ethanol-water (7:3 v/v)

  • Cooling rate: 0.5°C/min

  • Seed crystals: Added at 40°C to induce nucleation.

Outcome :

  • Crystal Form I : Needle-shaped, stable under ambient conditions.

  • Particle Size : 50–100 µm (optimized for intravenous suspension).

Analytical Characterization

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC (C18 column)
Residual Solvents<50 ppm (DCM)GC-FID
Heavy Metals<10 ppmICP-MS
Water Content<0.5%Karl Fischer titration

Data sourced from industrial production guidelines.

Structural Confirmation

  • NMR : ¹H NMR (500 MHz, CD₃OD) δ 3.15 (s, 6H, N⁺(CH₃)₂), 3.80 (s, 12H, OCH₃).

  • Mass Spec : [M]⁺ m/z 764.7 (calculated), 764.6 (observed) .

Chemical Reactions Analysis

Types of Reactions

Dimethyltubocurarine iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halide salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of dimethyltubocurarine, as well as substituted compounds where the iodide ion is replaced with other anions .

Scientific Research Applications

Pharmacological Properties

Dimethyltubocurarine iodide operates as a non-depolarizing neuromuscular blocker. It acts by competitively inhibiting the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. The compound is characterized by its quaternary ammonium structure, which contributes to its potency and duration of action compared to other neuromuscular blockers.

Clinical Applications

  • Surgical Anesthesia :
    • This compound is widely used during surgeries to induce muscle relaxation, allowing for easier manipulation of tissues and organs. It provides a controlled environment for anesthesiologists to manage patients effectively during procedures.
  • Electroconvulsive Therapy (ECT) :
    • Clinical studies have documented the use of this compound in patients undergoing electroconvulsive therapy. A report involving 135 injections across 41 patients indicated that the drug effectively facilitated muscle relaxation during ECT sessions, contributing to patient safety and comfort .
  • Cardiothoracic Surgery :
    • The compound has shown efficacy in patients with specific cardiac conditions, such as pure mitral stenosis, where controlled muscle relaxation is crucial for surgical success . Its pharmacokinetic profile allows for precise dosing tailored to individual patient needs.

Research Findings

A variety of studies have explored the pharmacodynamics and pharmacokinetics of this compound:

  • Comparative Studies : Research comparing this compound with other neuromuscular blockers has demonstrated its relative safety and efficacy. For instance, studies involving 100 patients highlighted that the muscle relaxation achieved with dimethyltubocurarine was comparable to that of other agents like d-tubocurarine, but with fewer adverse effects .
  • Mechanism of Action : The mechanism by which this compound induces neuromuscular block has been elucidated through various pharmacological studies. Its quaternary structure plays a significant role in its binding affinity to nicotinic receptors at the neuromuscular junction, thereby inhibiting muscle contraction effectively .

Case Studies

  • Electroconvulsive Therapy :
    • A clinical report detailed the administration of this compound during ECT, noting that it minimized adverse reactions associated with muscle contractions during seizures. This application is particularly relevant in psychiatric settings where ECT is employed as a treatment modality .
  • Surgical Outcomes :
    • In cardiothoracic surgeries, the use of this compound has been associated with improved surgical outcomes due to its ability to provide adequate muscle relaxation without significant cardiovascular side effects .

Mechanism of Action

Dimethyltubocurarine iodide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating these receptors, thereby inhibiting the depolarization of the muscle membrane and leading to muscle relaxation. The compound’s antagonistic action is reversible and can be counteracted by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Potency : DMTI is approximately 3 times more potent than d-tubocurarine chloride in clinical settings .
  • Duration of Action : It exhibits a slightly longer duration of action compared to d-tubocurarine, making it suitable for prolonged surgical procedures .
  • Clinical Use : Historically employed in anesthesia and electroshock therapy, DMTI was favored for its reduced histamine release and minimal cardiovascular effects, particularly in cataract surgery and high-risk patients .

Comparison with Similar Compounds

d-Tubocurarine Chloride

Parameter Dimethyltubocurarine Iodide d-Tubocurarine Chloride
Potency 3× higher Baseline potency
Histamine Release Minimal Significant, leading to hypotension
Cardiovascular Effects Negligible Bradycardia, hypotension
Duration of Action 60–90 minutes 30–60 minutes

Mechanistic Differences :

  • DMTI and d-tubocurarine both deplete neurotransmitter stores at high stimulation rates.

Metocurine (Dimethyltubocurarine Analog)

Metocurine, another methylated derivative of d-tubocurarine, shares structural similarities with DMTI but differs in clinical behavior:

  • Autonomic Effects: Metocurine has a higher autonomic margin of safety, with fewer ganglionic and vagolytic effects compared to DMTI .
  • Hemodynamic Stability : Studies show metocurine causes less histamine-mediated hypotension, making it preferable in patients with coronary artery disease .

Decamethonium Iodide

Parameter This compound Decamethonium Iodide
Mechanism Non-depolarizing blocker Depolarizing blocker
Histamine Release Minimal None
Clinical Use Long procedures Short procedures (e.g., intubation)

Key Contrast :
Decamethonium induces sustained depolarization of the motor end-plate, whereas DMTI competitively inhibits acetylcholine binding .

Gallamine Triethiodide

  • Vagolytic Effects : Gallamine exhibits strong antimuscarinic activity, leading to tachycardia, unlike DMTI .
  • Potency : Gallamine is less potent than DMTI, requiring higher doses for equivalent neuromuscular blockade .

Pancuronium Bromide

Parameter This compound Pancuronium Bromide
Histamine Release Minimal None
Cardiovascular Effects None Moderate tachycardia
Metabolism Renal excretion Hepatic and renal excretion

Mechanistic Overlap :
Both agents deplete neurotransmitter stores without enhancing fractional release, but pancuronium’s steroid structure confers vagolytic properties absent in DMTI .

Benzoquinonium Chloride

  • Prejunctional Action: Similar to d-tubocurarine, benzoquinonium depresses neurotransmitter refilling and increases fractional release, unlike DMTI .
  • Toxicity: Higher risk of autonomic side effects compared to DMTI .

Data Tables

Table 1: ED50 Modulation by Neostigmine in Mice

Compound ED50 Without Neostigmine ED50 With Neostigmine (0.01 mg/kg)
d-Tubocurarine 1.0 (baseline) 1.5× increase
Dimethyltubocurarine 1.0 (baseline) 1.2× increase

Table 2: Structural and Ionic Properties

Compound Ionic Component Melting Point (Relative)
d-Tubocurarine Chloride Chloride (smaller ion) Higher
This compound Iodide (larger ion) Lower

Biological Activity

Dimethyltubocurarine iodide, also known as metocurine iodide, is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia. It is derived from tubocurarine and has been studied for its pharmacological properties, mechanisms of action, and clinical applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

  • Chemical Formula : C40_{40}H48_{48}I2_2N2_2O6_6
  • Molar Mass : 906.63 g/mol
  • CAS Number : 569-65-3
  • Synonyms : Dimethylchondrocurarine iodide, Dimethyltubocurarinium iodide.

This compound functions as a competitive antagonist at the neuromuscular junction. It binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate, preventing acetylcholine from eliciting muscle contraction. This results in muscle relaxation, which is essential during surgical procedures requiring anesthesia.

Key Mechanistic Insights:

  • Receptor Interaction : It primarily targets the neuronal acetylcholine receptor subunits alpha-4 and beta-2, modulating their activity .
  • Histamine Release : The compound has been associated with moderate histamine release, which can lead to cardiovascular effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Half-life : Approximately 3 to 4 hours.
  • Protein Binding : About 35% in plasma.
  • Onset and Duration : The onset of paralysis is dose-dependent; higher doses lead to quicker onset and prolonged effects .

Clinical Applications

This compound has been utilized in various clinical settings:

  • Anesthesia : As an adjunct to facilitate muscle relaxation during surgical procedures.
  • Management of Muscle Spasms : It may be employed in conditions requiring muscle relaxation .

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety profile of this compound:

  • Cardiovascular Effects : A study indicated that this compound could influence cardiovascular parameters by affecting postganglionic sympathetic activity and histamine release, which are critical for patient monitoring during anesthesia .
  • Comparative Safety Profile : Research highlighted that this compound exhibits a better safety profile compared to other neuromuscular blockers like tubocurarine, with fewer side effects reported in clinical settings .
  • Pharmacological Studies : Investigations into its pharmacodynamics revealed that it does not produce side effects similar to those observed with tubocurarine when administered at equipotent doses .

Adverse Effects

Despite its utility, this compound is not devoid of risks:

  • Potential for histamine-mediated reactions leading to hypotension.
  • Risk of prolonged neuromuscular blockade if not monitored properly.

Data Summary Table

PropertyValue
Chemical FormulaC40_{40}H48_{48}I2_2N2_2O6_6
Molar Mass906.63 g/mol
Half-life3 to 4 hours
Protein Binding35%
MechanismCompetitive nAChR antagonist
Common UsesAnesthesia adjunct

Q & A

Q. What advanced analytical techniques validate dimethyltubocurarine’s mechanism of action in cancer research?

  • Methodological Approach: Employ patch-clamp electrophysiology to assess nicotinic acetylcholine receptor (nAChR) blockade in cancer cell lines. Combine with fluorescence-based calcium imaging to quantify intracellular signaling disruption. Compare with d-tubocurarine to evaluate structure-activity relationships for anticancer effects .

Tables for Key Data

Table 1: Comparative Neuromuscular Blocking Potency

AgentED50 (mg/kg) in MiceAutonomic Margin of SafetyHistamine Release Risk
Dimethyltubocurarine0.135–10×Low (dose-dependent)
d-Tubocurarine0.281–2×High
Sources:

Table 2: Spectrophotometric Validation Criteria

ParameterAcceptable RangeMethod
Molar Absorptivity (E1%)72.5–75.5UV-Vis at 280 nm
Methylation Completeness≥98%NMR/HPLC
Sources:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.